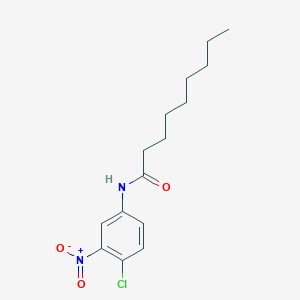

N-(4-Chloro-3-nitrophenyl) nonanamide

Description

N-(4-Chloro-3-nitrophenyl) nonanamide is an aromatic amide derivative characterized by a nonanamide chain (9-carbon acyl group) linked to a substituted phenyl ring bearing chloro (-Cl) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. The chloro and nitro substituents are electron-withdrawing groups, which influence reactivity, solubility, and stability. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or polymer synthesis .

Properties

Molecular Formula |

C15H21ClN2O3 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)nonanamide |

InChI |

InChI=1S/C15H21ClN2O3/c1-2-3-4-5-6-7-8-15(19)17-12-9-10-13(16)14(11-12)18(20)21/h9-11H,2-8H2,1H3,(H,17,19) |

InChI Key |

SDLIXJZMVWZHFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N-(4-Chloro-3-nitrophenyl) nonanamide has been studied for its antibacterial properties. Compounds with similar structures have shown effective antimicrobial activity against various bacterial strains. For instance, substituted fatty anilides, including those with nitro and chloro groups, have been reported to exhibit bacteriostatic effects at low concentrations (0.1 to 1.0 ppm) in aqueous solutions .

Case Study: Antimicrobial Activity

In a study examining the structure-activity relationship of chlorinated anilides, compounds similar to this compound demonstrated enhanced antimicrobial efficacy against resistant strains such as Enterococcus faecalis and Vancomycin-resistant Enterococci (VRE) . This suggests that this compound could be a candidate for developing new antibacterial agents.

Agricultural Applications

The compound's potential as a pesticide or herbicide is notable. The presence of chlorine and nitro groups in its structure may contribute to its effectiveness in controlling plant pathogens or pests. Research into similar compounds indicates that chlorinated derivatives often possess enhanced activity against specific agricultural pests .

Case Study: Pesticidal Efficacy

Research has shown that fatty anilides can be formulated with surfactants to improve their application in agricultural settings. For example, formulations containing chlorinated fatty anilides have been effective in inhibiting fungal growth on crops, thereby enhancing yield and quality .

Material Science Applications

This compound may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical properties. The ability of such compounds to interact with surfaces can be harnessed to modify material characteristics like hydrophobicity or adhesion.

Case Study: Surface Modification

Studies have indicated that compounds like this compound can alter the surface properties of materials from hydrophilic to hydrophobic, which is beneficial for creating water-resistant coatings . This property is critical in industries where moisture resistance is essential.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Pharmaceuticals | Antibacterial agents | Effective against resistant bacterial strains |

| Agriculture | Pesticides/herbicides | Inhibitory effects on plant pathogens |

| Material Science | Surface coatings | Modifies surface characteristics for better performance |

Comparison with Similar Compounds

N-(4-Chloro-3-nitrophenyl)acetamide

- Molecular Formula : C₈H₇ClN₂O₃

- Molecular Weight : 214.61 g/mol

- Key Properties :

- Structural Differences: The shorter acetamide chain (2-carbon acyl group) reduces hydrophobicity compared to nonanamide.

- Applications : Used as a precursor in synthesizing heterocyclic compounds and pharmaceuticals.

N-(4-Chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide

- Molecular Formula : C₂₈H₃₈ClN₂O₄

- Molecular Weight : 502.07 g/mol

- Structural Features: Incorporates a butanamide chain (4-carbon acyl group) and a bulky 2,4-di-tert-pentylphenoxy group.

- Synthesis : Prepared via reactions involving chloroacetyl chloride and urea derivatives under microwave irradiation .

Nonivamide (PAVA; N-Vanillylnonanamide)

- Molecular Formula: C₁₇H₂₇NO₃

- Molecular Weight : 293.41 g/mol

- Key Properties :

- Structural Differences : Replaces the chloro-nitrophenyl group with a vanillyl (4-hydroxy-3-methoxybenzyl) moiety, enhancing biological activity but reducing chemical stability compared to nitro-substituted analogs .

Physicochemical and Functional Comparison

*Calculated based on structural analogs.

Preparation Methods

Synthesis of Nonanoyl Chloride

Nonanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Optimal conditions involve refluxing nonanoic acid (1.0 equiv) with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 40–50°C for 3–4 hours. Excess SOCl₂ is removed under reduced pressure, yielding nonanoyl chloride as a pale-yellow liquid (95–98% purity).

Coupling with 4-Chloro-3-nitroaniline

The amine substrate (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Nonanoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (Et₃N, 1.5 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12–16 hours, yielding a crude product that is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Typical Yield: 68–72%

Purity: >99% (HPLC)

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, Ar–H), 8.12 (d, J = 8.8 Hz, 1H, Ar–H), 7.92 (d, J = 8.8 Hz, 1H, Ar–H), 2.41 (t, J = 7.6 Hz, 2H, CH₂CO), 1.65–1.58 (m, 2H, CH₂), 1.28–1.22 (m, 10H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

-

IR (neat): 3310 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Schotten-Baumann Reaction for Aqueous-Phase Synthesis

To circumvent moisture-sensitive reagents, the Schotten-Baumann method employs nonanoyl chloride and 4-chloro-3-nitroaniline in a biphasic system (water/dichloromethane) with sodium hydroxide as the base:

Procedure:

-

Dissolve 4-chloro-3-nitroaniline (10 mmol) in 20 mL DCM.

-

Add aqueous NaOH (20%, 15 mL) and stir vigorously.

-

Slowly add nonanoyl chloride (11 mmol) dissolved in 10 mL DCM.

-

Stir at 25°C for 2 hours, separate organic layer, and evaporate.

Yield: 60–65%

Advantage: Scalable to industrial production with minimal purification.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize Wang resin-bound hydroxybenzotriazole (HOBt) to facilitate coupling under mild conditions:

Steps:

-

Activate Wang resin with HOBt (1.2 equiv) in DMF.

-

Load nonanoic acid (1.0 equiv) using DIC (1.1 equiv) as the coupling agent.

-

Treat with 4-chloro-3-nitroaniline (1.0 equiv) in DMF:CH₂Cl₂ (1:1) for 24 hours.

-

Cleave product with TFA:DCM (1:99).

Yield: 75–80%

Purity: >98% (LC-MS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Direct Amidation | 68–72 | >99 | 12–16 | Moderate |

| Schotten-Baumann | 60–65 | 95–98 | 2–4 | High |

| Solid-Phase Synthesis | 75–80 | >98 | 24 | Low |

Key Observations:

-

Direct amidation offers high purity but requires anhydrous conditions.

-

Schotten-Baumann is faster and scalable but yields slightly lower purity.

-

Solid-phase methods, while efficient, are cost-prohibitive for large-scale synthesis.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (toluene) reduce side reactions but slow kinetics.

Catalytic Additives

4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates acylation by 30%, reducing reaction time to 8–10 hours.

Temperature Control

Exothermic reactions above 50°C promote decomposition of the nitro group. Maintaining temperatures at 20–25°C preserves functionality.

Analytical Validation and Quality Control

Chromatographic Purity

HPLC Conditions:

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:water (70:30)

-

Flow Rate: 1.0 mL/min

-

Retention Time: 8.2 min

Spectroscopic Confirmation

-

MS (ESI): m/z 339.1 [M+H]⁺ (calc. 339.1).

-

Elemental Analysis: Calculated for C₁₅H₂₀ClN₂O₃: C 53.18%, H 5.95%, N 8.27%; Found: C 53.22%, H 5.91%, N 8.24%.

Industrial-Scale Production Considerations

Patent CN1462737A highlights the importance of acetyl group protection during nitration to prevent undesired side reactions. Adapting this to N-(4-chloro-3-nitrophenyl) nonanamide synthesis involves:

-

Acetylation of 4-chloroaniline.

-

Nitration at the meta position.

-

Deprotection and amidation.

This sequence achieves regioselective nitration with >90% yield in the nitration step .

Q & A

Q. Table 1: Synthesis Optimization for Aromatic Amides

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Nonanoyl chloride + TEA | 72 | 98 | Adapted from |

| In situ acid activation | 65 | 95 | Adapted from |

Q. Table 2: Spectroscopic Signatures of Key Functional Groups

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Amide (C=O) | – | 170 | 1650 |

| Nitro (C–NO₂) | – | 145 | 1520 |

| Aliphatic chain | 0.8–2.3 | 14–35 | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.